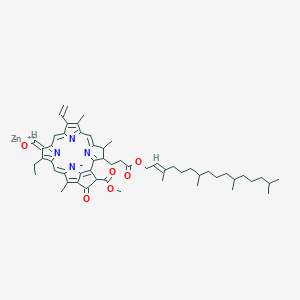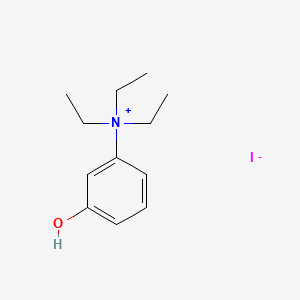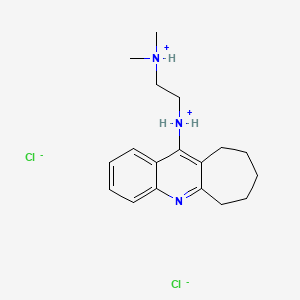
2,2''-Bis(diethylamino)-4',4'''-biacetanilide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’‘-Bis(diethylamino)-4’,4’‘’-biacetanilide dihydrochloride is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’‘-Bis(diethylamino)-4’,4’‘’-biacetanilide dihydrochloride typically involves multiple steps. One common method includes the reaction of diethylamine with acetanilide derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its dihydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’‘-Bis(diethylamino)-4’,4’‘’-biacetanilide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may yield reduced amines. Substitution reactions can produce a variety of new compounds depending on the substituents involved.
Applications De Recherche Scientifique
2,2’‘-Bis(diethylamino)-4’,4’‘’-biacetanilide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2,2’‘-Bis(diethylamino)-4’,4’‘’-biacetanilide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Dithiobis(N,N-dimethylethylamine) dihydrochloride
- Bis(dimethylaminoethyl) disulfide dihydrochloride
- Tetramethyl cystamine dihydrochloride
Uniqueness
2,2’‘-Bis(diethylamino)-4’,4’‘’-biacetanilide dihydrochloride is unique due to its specific structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with different molecular targets sets it apart from similar compounds.
Propriétés
Numéro CAS |
103643-84-1 |
|---|---|
Formule moléculaire |
C24H36Cl2N4O2 |
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
[2-[4-[4-[[2-(diethylazaniumyl)acetyl]amino]phenyl]anilino]-2-oxoethyl]-diethylazanium;dichloride |
InChI |
InChI=1S/C24H34N4O2.2ClH/c1-5-27(6-2)17-23(29)25-21-13-9-19(10-14-21)20-11-15-22(16-12-20)26-24(30)18-28(7-3)8-4;;/h9-16H,5-8,17-18H2,1-4H3,(H,25,29)(H,26,30);2*1H |
Clé InChI |
NUJBNRSMFYAOBY-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C[NH+](CC)CC.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






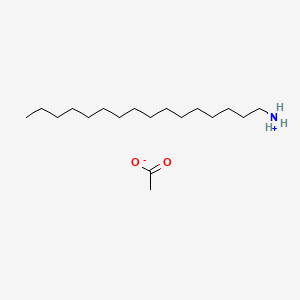


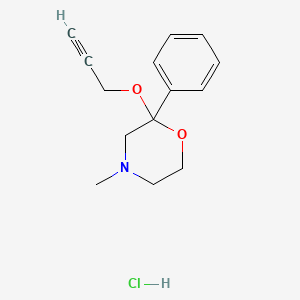
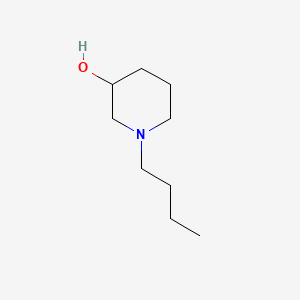
![2-(2,4,6-Trifluorophenyl)benzo[d]oxazole](/img/structure/B13743778.png)
